molecular formula C3H7N3O2 B1211366 N,N'-Dimethyl-N-nitrosourea CAS No. 13256-32-1

N,N'-Dimethyl-N-nitrosourea

Cat. No. B1211366
CAS RN: 13256-32-1
M. Wt: 117.11 g/mol
InChI Key: BHMHNSQLZKUIMD-UHFFFAOYSA-N
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Description

N,N’-Dimethyl-N-nitrosourea (also known as N,O-dimethyl-N’-nitroisourea) is an organic compound with the formula C3H7N3O3 . It is a colorless crystalline solid and is primarily utilized in the synthesis of various pharmaceuticals, particularly those with antitumor properties .


Synthesis Analysis

The synthesis of N,O-Dimethyl-N’-nitroisourea, crucial intermediates in pesticide manufacturing, was explored through a substitution reaction between O-methyl-N-nitroisourea and methylamine within a novel continuous flow microreactor system . This process was monitored using FTIR inline analysis for real-time monitoring .


Molecular Structure Analysis

The molecular formula of N,N’-Dimethyl-N-nitrosourea is C3H7N3O3 . Its average mass is 133.106 Da and its monoisotopic mass is 133.048737 Da .


Chemical Reactions Analysis

The hydrolysis of N,N’-Dimethyl-N-nitrosourea has been studied kinetically in various amine buffers (pH 8–11) at 36.8 °C . The reaction proceeds through hydroxide ion attack at the carbonyl carbon to form a tetrahedral intermediate, which collapses to an arylcarbamate ion, releasing an N-nitrosamino fragment .


Physical And Chemical Properties Analysis

N,N’-Dimethyl-N-nitrosourea is a colorless crystalline solid . Its molecular formula is C3H7N3O3, and it has an average mass of 133.106 Da and a monoisotopic mass of 133.048737 Da .

Scientific Research Applications

Decontamination in Cancer Research Laboratories

N,N'-Dimethyl-N-nitrosourea, along with other nitrosamides, is utilized in cancer research laboratories. An improved method for decontaminating residues of nitrosoureas and related compounds involves treating accumulated wastes with aluminum:nickel alloy powder while progressively increasing the basicity of the medium. This method ensures at least 99.98% destruction of each nitrosamide tested, without producing hazardous diazoalkanes or mutagenic organic products (Lunn, Sansone, Andrews, & Keefer, 1988).

Carcinogenicity Studies

N,N'-Dimethyl-N-nitrosourea is part of the N-nitroso compound family, which includes potent carcinogens. Research has shown that simple compounds like dimethylnitrosamine result in methylation of nucleic acids and proteins, with the highest levels of methylation occurring in organs where tumors eventually appear. The significance of alkylation in the carcinogenic activity of these compounds is still a subject of study (Swann & Magee, 1969).

Nucleic Acid Alkylation Studies

Investigations into nitrosamine-induced carcinogenesis have shown that compounds like N,N'-Dimethyl-N-nitrosourea cause alkylation of nucleic acids in rats. The degree of methylation of RNA and DNA in various organs is a crucial aspect of this research, providing insights into the mechanisms of carcinogenesis (Swann & Magee, 1968).

Kinetics of Solvolyses

Studies on the solvolyses of N,N'-Dimethyl-N-nitrosourea in neutral and alkaline solutions have been conducted to understand its reactivity. These studies are important for determining the stability and breakdown of such compounds in different pH environments (Garrett, Goto, & Stubbins, 1973).

DNA-Protein Interaction Studies

N,N'-Dimethyl-N-nitrosourea has been used in in vivo footprinting procedures to study DNA-protein interactions, particularly in the human gamma-globin gene promoter region. This approach helps in understanding the mechanism of cytotoxic drug-induced fetal hemoglobin augmentation (Kim & Rodgers, 1997).

Blocking Formation of Carcinogenic Compounds

Research has shown that the formation of carcinogenic N-nitroso compounds from various substances can be blocked by ascorbic acid. This finding is significant in the context of preventing in vivo formation of carcinogenic N-nitroso compounds from drugs and other substances (Mirvish, Wallcave, Eagen, & Shubik, 1972).

Molecular Docking Analysis

Spectroscopic investigations and molecular docking analysis of N,N'-Dimethyl-N-nitrosourea have been conducted to evaluate its anticancer activity. These studies involve identifying the reactive sites and charge transfer interactions, crucial for understanding the mechanism of action in cancer treatment (Singh, Islam, Ahmad, & Prabaharan, 2018).

Safety And Hazards

N,N’-Dimethyl-N-nitrosourea is toxic if swallowed, harmful in contact with skin or if inhaled, may cause cancer, and may damage fertility or the unborn child . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and to use only outdoors or in a well-ventilated area .

Future Directions

The potential of integrating advanced machine learning methods into chemical process optimization is being explored . This sets the stage for further exploration into efficient, data-driven approaches in chemical synthesis .

properties

IUPAC Name

1,3-dimethyl-1-nitrosourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O2/c1-4-3(7)6(2)5-8/h1-2H3,(H,4,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMHNSQLZKUIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074501
Record name N,N'-Dimethyl-N-nitrosourea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Dimethyl-N-nitrosourea

CAS RN

13256-32-1
Record name N,N′-Dimethyl-N′-nitrosourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13256-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Dimethylnitrosourea
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Record name Nitrosodimethylurea
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48893
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Record name N,N'-Dimethyl-N-nitrosourea
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Record name DIMETHYNUR
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
K Prout, J Fail, S Hernandez-Cassou… - … Section B: Structural …, 1982 - scripts.iucr.org
The crystal and molecular structures of the title compounds have been determined by X-ray methods.(I) C2HsN302, M,= 103.08, is monoclinic, with a= 5.302 (1), b= 5.617 (1), c= 15.442 (…
Number of citations: 7 scripts.iucr.org
ER GARRETT, S GOTO - Chemical and Pharmaceutical Bulletin, 1973 - jstage.jst.go.jp
1812'Vol. 21 (1973) other similar chloroalkyl derivations in aqueous solution decomposed anomalously to produce acetaldehyde, HCl, N2 and derivatives of 2-chloroethyl isocyanate. …
Number of citations: 19 www.jstage.jst.go.jp
幸田光復, 羽倉昌志, 二宮眞一 - Chemical & pharmaceutical bulletin, 1986 - cir.nii.ac.jp
N-Butyl-N', N'-dimethyl-N-nitrosourea (DM-BNU), the spontaneous (hydrolytic) activation rate of which is 4× 10^<-4> times that of N-butyl-N-nitrosourea (BNU), is metabolized to N-butyl-…
Number of citations: 0 cir.nii.ac.jp
C Faustino, L García‐Río, JR Leis… - European journal of …, 2005 - Wiley Online Library
The decomposition of N′‐benzoyl‐N‐methyl‐N‐nitrosourea (BMNU) in aqueous media over the 0−14 pH range has been studied. In basic and neutral media (6 < pH < 14) the …
R Warzok, D Schreiber, EM Blaufuss - Experimentelle Pathologie, 1979 - Elsevier
Apart from other lesions, 51 renal neoplasms were induced in rats by administration of methylethyl-, dimethyl- and phenylmethylnitrosourea. 3 tumors originated from the renal pelvis …
Number of citations: 5 www.sciencedirect.com
R Kumar, P Mende, CD Wacker… - …, 1992 - academic.oup.com
Salted tea prepared in Kashmir by adding sodium bicarbonate shows high methylating activity (equivalent to 3 ppm N-methylnitrosourea) upon in vitro nitrosation. Pure caffeine treated …
Number of citations: 36 academic.oup.com
K Kohda, A Hakura, S Ninomiya… - … & Pharmaceutical Bulletin, 1986 - europepmc.org
Spontaneous and enzymatic activations of carcinogenic N-butyl-N',N'-dimethyl-N-nitrosourea. - Abstract - Europe PMC Sign in | Create an account https://orcid.org Europe PMC Menu About …
Number of citations: 4 europepmc.org
J Velemínský, T Gichner - Mutation Research/Fundamental and Molecular …, 1970 - Elsevier
The pH of the solution during the treatment of Arabidopsis seeds influenced the mutagenic effectiveness of 7 nitrosamides: N-methyl-N-nitrosourea, N-ethyl-N-nitrosourea, N,N′-…
Number of citations: 38 www.sciencedirect.com
K Yoshida, K Yano - Bulletin of the Chemical Society of Japan, 1982 - journal.csj.jp
The decomposition reactions of N-methyl-N′-aryl-N-nitrosoureas (1) and of N,N′-dimethyl-N′-aryl-N-nitrosoureas (2) were studied kinetically in phosphate buffer solution. All …
Number of citations: 13 www.journal.csj.jp
TA Anokhina - Khimicheskiĭ mutagenez v selektsionnom protsesse, 1987 - cabdirect.org
When cv. Belorusskaya Gomostil'naya [Byelorussian Homostylous] was treated with a number of chemical mutagens, N-ethyl-N-nitrosourea at low concentrations was the most effective …
Number of citations: 0 www.cabdirect.org

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